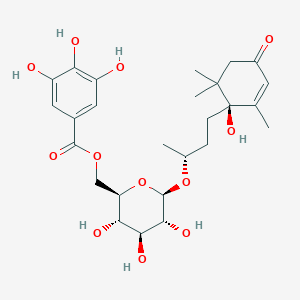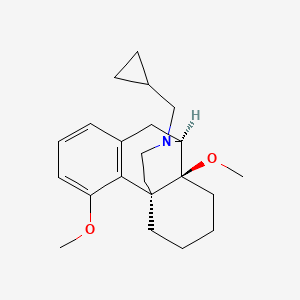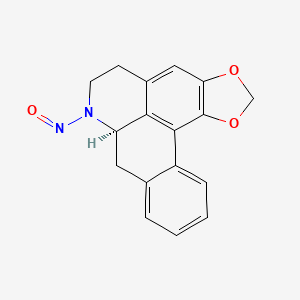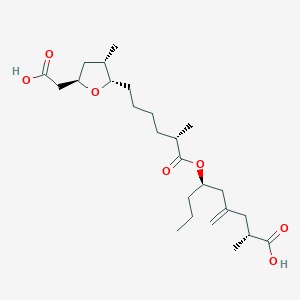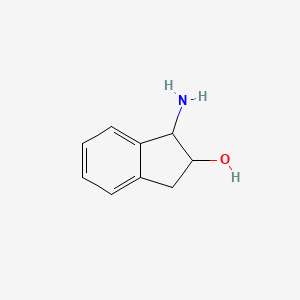
1-Amino-2-indanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Amino-2-indanol involves various strategies, highlighting the compound's versatility and the synthetic chemists' ingenuity. For instance, (Kim, An, & Ko, 2006) detailed the enantioselective synthesis of cis-1-Amino-2-indanol, emphasizing the control over the stereocenters during the synthesis. Another approach by (Yun et al., 2006) employed enantioselective enzymatic reactions, showcasing the use of lipase and transaminase for the synthesis of both trans- and cis-1-Amino-2-indanol with high diastereomeric and enantiomeric excesses.
Applications De Recherche Scientifique
Catalyse Asymétrique
1-Amino-2-indanol: sert de composant clé dans les ligands BOX et PyBOX, largement utilisés en catalyse asymétrique . Ces ligands dérivés du This compound sont particulièrement efficaces dans la réduction énantiosélective des composés carbonylés, surpassant d'autres structures chirales de 1-amino-2-alcool .
Auxiliaires Chiraux
Le composé est employé comme auxiliaire chiral dans plusieurs transformations asymétriques. Par exemple, il est utilisé dans l'alkylation énolate diastéréosélective et la réduction diastéréosélective, où son squelette cyclique rigide fournit un haut degré de stéréocontrôle .
Conception Médicamenteuse
This compound: est une sous-structure dans divers composés bioactifs. Notamment, il est présent dans le sulfate d'indinavir (Crixivan®), un inhibiteur de la protéase du VIH, et dans des composés comme le KNI-10006 pour le traitement antipaludique .
Synthèse des Ligands Oxazoline-Alcool
Ce composé est un matériau de départ dans la synthèse de ligands oxazoline-alcool. Ces ligands sont ensuite utilisés dans la réaction d'addition asymétrique du diéthylzinc aux aldéhydes, mettant en évidence la polyvalence du This compound en chimie organique synthétique .
Études de Séparation Enantiomérique
This compound: est utilisé comme composé de test chiral dans l'étude de la séparation énantiomérique. Des techniques telles que la chromatographie en phase fluide supercritique (SFC) et la chromatographie liquide haute performance (HPLC) utilisent ce composé pour étudier la séparation des amines primaires chirales .
Bloc de Construction pour les Produits Pharmaceutiques
En tant que composant essentiel, le This compound est impliqué dans la synthèse de produits pharmaceutiques puissants. Son rôle dans la structure de l'indinavir met en évidence son importance dans le développement de traitements pour des maladies critiques comme le VIH.
Résolution Enzymatiques
Le composé est également appliqué dans la résolution enzymatique des mélanges racémiques. Ce processus est essentiel pour obtenir des substances énantiomériquement pures à partir d'un mélange racémique, ce qui est essentiel dans la production de divers produits pharmaceutiques .
Résolution Chimique et Épimérisation
This compound: est utilisé dans les procédés de résolution chimique et d'épimérisation. Ces méthodes sont cruciales pour la préparation de composés énantiomériquement purs, qui ont des implications significatives en chimie médicinale .
Mécanisme D'action
Target of Action
1-Amino-2-indanol is an important building block in many areas of chemistry . It is used as a skeleton in many ligands, catalysts, and chiral auxiliaries . It has been incorporated in numerous bioactive structures .
Mode of Action
This compound plays a central role in organic synthesis as a ligand or chiral auxiliary due to its rigid cyclic skeleton . This structure is the key moiety of BOX and PyBOX ligands widely used in asymmetric catalysis . Notably, oxazaborilidine catalysts derived from cis-1-amino-2-indanol are often more efficient than other chiral 1-amino-2-alcohol structures in the enantioselective reduction in carbonyl compounds .
Biochemical Pathways
In addition, cis-1-amino-2-indanol is an important derivative when used as a chiral auxiliary in several asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction . This compound, like other chiral amines, also has applications in the resolution of racemic carboxylic acid bearing a chiral carbon at position α .
Pharmacokinetics
It is known that the compound’s adme properties can impact its bioavailability .
Result of Action
This compound is also an interesting substructure for drug design. It is present in Indinavir sulfate (Crixivan®), an HIV protease inhibitor for the treatment of acquired immunodeficiency syndrome (AIDS) developed by Merck , or in KNI-10006 for anti-malarial treatment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869736 | |
| Record name | 1-Amino-2,3-dihydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74165-73-4 | |
| Record name | 1-Amino-2-indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Yes, several studies utilize spectroscopic techniques to characterize 1-amino-2-indanol and its interactions. For example, infrared (IR) absorption and vibrational circular dichroism (VCD) spectroscopy were used to study the hydrogen bonding behavior of (1S,2R)-(-)-cis-1-amino-2-indanol in solutions. [] This study revealed that the molecule forms both intramolecular and intermolecular hydrogen bonds, influencing its overall conformation and interactions.
A: No, the different stereoisomers of this compound often exhibit distinct properties and applications. For instance, (1S,2R)-1-amino-2-indanol is a key component in the synthesis of Indinavir, an HIV protease inhibitor. [, ] This highlights the importance of stereochemical control in synthetic methodologies employing this compound.
- Asymmetric Reduction: It acts as a chiral ligand in ruthenium-catalyzed transfer hydrogenation reactions, facilitating the enantioselective synthesis of aryl alcohols. [] Notably, a trend observed in these reactions reveals that substrates bearing electron-withdrawing groups lead to higher enantiomeric excesses compared to those with electron-donating groups.
- Aldol Reactions: (1S,2R)-cis-1-amino-2-indanol can be transformed into effective chiral auxiliaries, such as oxazolidinones, employed in diastereoselective aldol reactions. [, ] These reactions facilitate the formation of enantioenriched anti-aldol products.
- Oxazaborolidine Catalyst: This compound can be utilized in the in situ synthesis of chiral oxazaborolidine catalysts, which find application in the enantioselective reduction of prochiral ketones to their corresponding alcohols. []
ANone: this compound, particularly its (1S,2R)-cis enantiomer, serves as a crucial building block in asymmetric synthesis. It is frequently employed as a chiral auxiliary or ligand in various reactions, including:
A: Yes, derivatives of this compound have shown promising catalytic properties. For instance, tridentate Schiff base chromium(III) complexes, derived from this compound, effectively catalyze the enantioselective ring opening of meso aziridines with trimethylsilyl azide (TMSN3). []
A: Yes, chiral bisoxazoline ligands, synthesized from (1R,2S)-(+)-cis-1-amino-2-indanol, have proven valuable in asymmetric catalysis. [] These ligands are particularly effective in enantioselective 1,3-dipolar cycloaddition reactions of nitrile imines with α-substituted and α,β-disubstituted α,β-unsaturated carbonyl compounds. [] This reaction provides a route to chiral dihydropyrazoles with high enantioselectivity.
A: Absolutely, computational methods, including density functional theory (DFT) calculations, are extensively utilized to investigate this compound. One study employed DFT calculations within the framework of the cluster-in-the-liquid model to simulate the IR and VCD spectra of (1S,2R)-(-)-cis-1-amino-2-indanol in solution. [] This study provided valuable insights into the molecule's conformational preferences and interactions with solvent molecules.
A: Yes, DFT calculations have been instrumental in understanding the mechanism and stereoselectivity of reactions catalyzed by this compound derivatives. For example, in the asymmetric Petasis reaction utilizing (1S,2R)-1-amino-2-indanol, DFT calculations shed light on the favored nucleophilic attack trajectory and the role of the chiral auxiliary in controlling stereochemistry. []
A: Yes, certain microorganisms demonstrate the ability to biotransform indene into valuable chiral compounds, including cis-(1S,2R)-indandiol, a precursor to cis-1-amino-2-indanol. This bioconversion has been successfully achieved using strains of Rhodococcus, Pseudomonas putida, and Escherichia coli. [] Interestingly, Gram-negative bacteria, such as P. putida and E. coli, exhibit higher tolerance to indene and its biotransformation products compared to Gram-positive Rhodococcus strains.
A: Yes, this compound has demonstrated the ability to form organized supramolecular structures. In one study, a chiral supramolecular organic fluorophore with a 2D layered network structure was created by combining this compound with 2-anthracenecarboxylic acid. [] Remarkably, this chiral fluorophore exhibits circularly polarized luminescence (CPL) in the solid state without fluorescence quenching, highlighting its potential in materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)
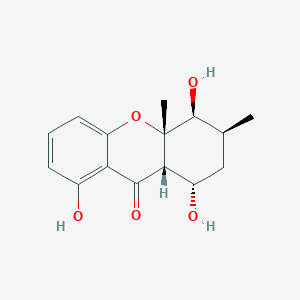
![Cucurbit[10]uril](/img/structure/B1258260.png)

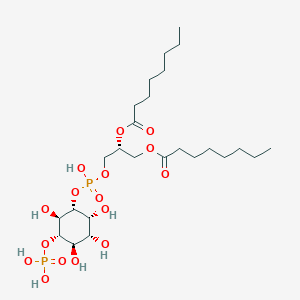
![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
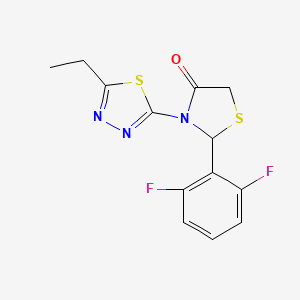
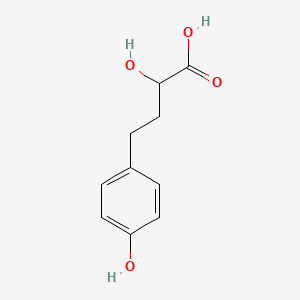
![3-[(Carboxycarbonyl)amino]benzoic acid](/img/structure/B1258272.png)
